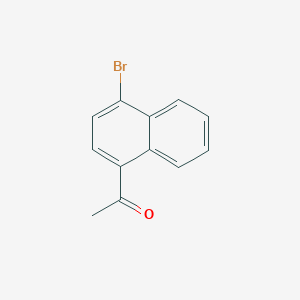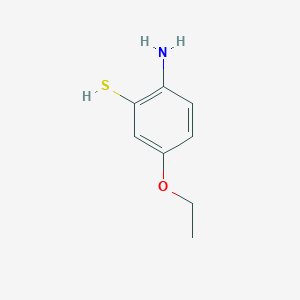
1-(4-Bromonaphthalen-1-yl)ethanone
Descripción general
Descripción
“1-(4-Bromonaphthalen-1-yl)ethanone” is a chemical compound with the molecular formula C12H9BrO . It is also known by other names such as “1-(4-bromo-naphthalen-1-yl)-ethanone” and "1-(4-bromonaphthalen-1-yl)ethan-1-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-Hydroxyphenyl)ethanone (PHA) was modified by esterification of hydroxyl with acyl chlorides and modification of α-keto . The target compounds were prepared by substitution reaction from 2-bromo-1-(4-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromonaphthalen-1-yl)ethanone” consists of a bromonaphthalene group attached to an ethanone group . The InChI code for this compound is “InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3” and the Canonical SMILES is "CC(=O)C1=CC=C(C2=CC=CC=C21)Br" .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Bromonaphthalen-1-yl)ethanone” is 249.10 g/mol . Other computed properties include a XLogP3-AA of 3.5, a topological polar surface area of 17.1 Ų, and a complexity of 226 .
Aplicaciones Científicas De Investigación
Organic Synthesis
1-(4-Bromonaphthalen-1-yl)ethanone: is a valuable compound in organic synthesis, particularly as a building block for various organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate for constructing complex naphthalene derivatives. These derivatives are crucial in synthesizing dyes, pharmaceuticals, and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-(4-Bromonaphthalen-1-yl)ethanone serves as a precursor for the synthesis of bioactive molecules. Its incorporation into larger structures can lead to compounds with potential therapeutic applications. For instance, modifying the naphthalene moiety could result in molecules with anti-inflammatory or anticancer properties .
Materials Science
This compound finds applications in materials science, particularly in the development of organic light-emitting diode (OLED) materials. The naphthalene core can contribute to the photophysical properties required for efficient light emission. It can be used to synthesize electron-transporting layers or host materials in OLED devices .
Analytical Chemistry
In analytical chemistry, 1-(4-Bromonaphthalen-1-yl)ethanone can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct spectral properties allow for its use in calibrating instruments or as a comparison standard in the qualitative analysis of complex mixtures .
Environmental Science
The study of 1-(4-Bromonaphthalen-1-yl)ethanone in environmental science revolves around its behavior and fate in the environment. Research can focus on its biodegradation, potential bioaccumulation, and environmental toxicity. Understanding these aspects is crucial for assessing the environmental impact of related compounds .
Agricultural Research
In agricultural research, derivatives of 1-(4-Bromonaphthalen-1-yl)ethanone could be explored for their potential use as growth regulators or pesticides. The brominated naphthalene structure might interact with specific biological pathways in plants or pests, leading to the development of new agricultural chemicals .
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVHMWORIJZGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282369 | |
| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromonaphthalen-1-yl)ethanone | |
CAS RN |
46258-62-2 | |
| Record name | 46258-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 46258-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)



![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)




![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)